![molecular formula C10H11N3O B1428043 [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol CAS No. 1249363-94-7](/img/structure/B1428043.png)
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
Vue d'ensemble
Description
The compound “[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol” is a complex organic molecule that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and in this case, it has a methyl group attached to it. The pyridine ring is a six-membered ring with one nitrogen atom. The two rings are connected by a methylene (-CH2-) group, and there is a hydroxyl (-OH) group attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyridine rings in separate steps, followed by their connection via a methylene group. The hydroxyl group could be introduced in the final step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in the formation of a planar structure due to the sp2 hybridization of these atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl group might increase its solubility in water .Applications De Recherche Scientifique
Drug Design and Pharmacology
Pyrazole derivatives, such as [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, have been extensively studied for their pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . The ability to modify the pyrazole core structure allows for the synthesis of numerous analogs with potential as therapeutic agents.
Catalysis
Pyrazole-based ligands, which can be synthesized from compounds like [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, have shown promise in catalyzing various chemical reactions. For instance, they have been used in the oxidation of catechol to o-quinone, a reaction relevant in biochemistry and organic synthesis . The ligands’ coordination with metal ions plays a crucial role in their catalytic activity.
Biological Transformation Agents
The pyrazole moiety is a key component in ligands that act as biological transformation agents. These agents can facilitate the transformation of substrates in biological systems, potentially leading to the development of new drugs or biologically active molecules .
Anticancer Research
Compounds with the pyrazole structure have been investigated for their anticancer properties. Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit colony formation, suggesting their potential use in cancer treatment strategies .
Sensor Development
Pyrazole-based compounds are also being explored as sensors, particularly in the detection of cancer cells. Their unique chemical structure allows them to interact with specific biological targets, which could lead to the development of diagnostic tools for cancer .
Material Science
In material science, pyrazole derivatives are used to create novel materials with specific properties. These materials can have applications in various fields, including electronics, photonics, and nanotechnology .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(3-methylpyrazol-1-yl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-13(12-8)10-6-9(7-14)2-4-11-10/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRXLNLROQQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249363-94-7 | |
| Record name | [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





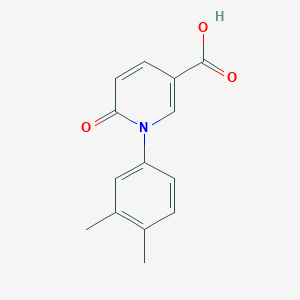
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
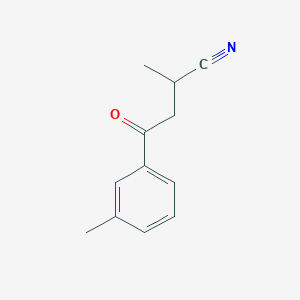
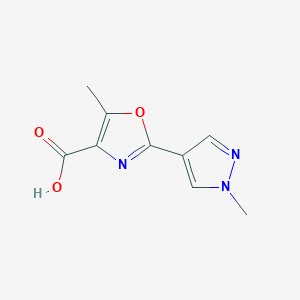
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
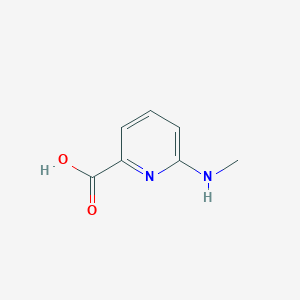
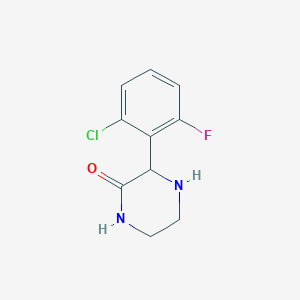

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
